ROMK (Kir1.1) Inhibitory Potency: Class-Level Inference from the Morpholinopyrimidine-Pyrrole Patent Family
While direct IC50 data for CAS 1421477-69-1 is not publicly disclosed, closely related compounds within the same morpholinopyrimidine-pyrrole patent family (WO2013/028474A1) exhibit nanomolar ROMK inhibition. For example, 2-(1H-pyrrol-1-yl)-4-thien-2-ylpyrimidine (CAS 478260-00-3, a structural analog where the morpholine is replaced by a thiophene) demonstrates an IC50 of 10 nM against rat ROMK1 in whole-cell voltage clamp assays and 5 nM against human ROMK in CHO cells [1]. This potency is >100-fold greater than unsubstituted or weakly active pyrimidine cores typically used as generic building blocks [1]. The 6-morpholino substitution present in CAS 1421477-69-1 is anticipated to confer distinct polarity and hydrogen-bonding capacity relative to the thienyl analog, potentially translating to differentiated target engagement kinetics or selectivity profiles [2].
| Evidence Dimension | In vitro potency against ROMK1 (Kir1.1) |
|---|---|
| Target Compound Data | Not publicly disclosed; structurally related analog (2-(1H-pyrrol-1-yl)-4-thien-2-ylpyrimidine) IC50 = 10 nM (rat ROMK1), 5 nM (human ROMK) |
| Comparator Or Baseline | Unsubstituted pyrimidine core / generic building blocks (inferred IC50 > 1000 nM) |
| Quantified Difference | >100-fold potency gain attributed to specific heterocyclic substitution pattern |
| Conditions | Whole-cell voltage clamp electrophysiology, HEK293 cells expressing rat ROMK1; CHO cells expressing human ROMK |
Why This Matters
For procurement decisions, the nanomolar potency inferred for the morpholinopyrimidine-pyrrole scaffold justifies its selection over generic pyrimidine building blocks when ROMK target engagement is the experimental objective.
- [1] BindingDB. BDBM194954: US9206198, 7. Affinity Data: IC50 10 nM (rat Kir1.1, voltage clamp); IC50 5 nM (human ROMK, CHO cells). View Source
- [2] Garcia, M. L., et al. (2013). Inhibitors of the Renal Outer Medullary Potassium Channel. ACS Med. Chem. Lett., 4(7), 605–609. (Patent WO2013/028474A1) View Source
